Methyl 2-(4-cyanobenzamido)benzo[d]thiazole-6-carboxylate
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Overview
Description
Methyl 2-(4-cyanobenzamido)benzo[d]thiazole-6-carboxylate is a complex organic compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a methyl ester group, a cyanobenzamido group, and a benzo[d]thiazole core.
Preparation Methods
The synthesis of Methyl 2-(4-cyanobenzamido)benzo[d]thiazole-6-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the benzo[d]thiazole core: This can be achieved by reacting 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the cyanobenzamido group: This step involves the reaction of the benzo[d]thiazole intermediate with 4-cyanobenzoic acid or its derivatives in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Esterification: The final step is the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Methyl 2-(4-cyanobenzamido)benzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the cyano group to an amine.
Scientific Research Applications
Methyl 2-(4-cyanobenzamido)benzo[d]thiazole-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an antimicrobial and antiviral agent due to the biological activity of the benzothiazole core.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given the cytotoxic properties of benzothiazole derivatives.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 2-(4-cyanobenzamido)benzo[d]thiazole-6-carboxylate involves its interaction with various molecular targets. The compound can bind to DNA and proteins, disrupting their normal function. For example, it may inhibit topoisomerase enzymes, leading to DNA damage and cell death. Additionally, the compound’s ability to generate reactive oxygen species (ROS) can contribute to its cytotoxic effects .
Comparison with Similar Compounds
Methyl 2-(4-cyanobenzamido)benzo[d]thiazole-6-carboxylate can be compared with other benzothiazole derivatives such as:
Methyl 6-methoxybenzo[d]thiazole-2-carboxylate: This compound has a methoxy group instead of a cyanobenzamido group, which may alter its biological activity and chemical reactivity.
2-aminobenzothiazole: A simpler derivative with an amino group, often used as a precursor in the synthesis of more complex benzothiazoles.
The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
Methyl 2-(4-cyanobenzamido)benzo[d]thiazole-6-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies, including in vitro assays, structure-activity relationships (SAR), and molecular docking analyses.
Chemical Structure and Properties
The compound belongs to the class of benzo[d]thiazole derivatives, known for their diverse biological activities. The presence of the thiazole ring and the cyanobenzamide moiety contributes to its pharmacological potential. The molecular formula is C16H14N2O3S, with a molecular weight of approximately 306.36 g/mol.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of benzo[d]thiazole derivatives, including this compound. The compound has been evaluated for its effects on various cancer cell lines, demonstrating significant antiproliferative activity.
- In Vitro Studies : In a study involving MCF-7 breast cancer cells, compounds similar to this compound exhibited low micromolar IC50 values, indicating potent antiproliferative effects (IC50 values reported between 2.8 µM and 3.9 µM) .
- Mechanism of Action : The mechanism is believed to involve inhibition of heat shock protein 90 (Hsp90), which is crucial for the maturation of many oncogenic proteins. By disrupting this pathway, the compound may induce apoptosis in cancer cells .
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 | 2.8 - 3.9 | Hsp90 inhibition |
A549 (Lung) | TBD | TBD |
HeLa (Cervical) | TBD | TBD |
2. Neuroprotective Activity
Compounds containing a benzo[d]thiazole core have also been investigated for their neuroprotective properties, particularly in relation to Alzheimer’s disease.
- Acetylcholinesterase Inhibition : Similar compounds have shown promising acetylcholinesterase inhibitory activity, which is vital for increasing acetylcholine levels in neurodegenerative conditions . Although specific data on this compound is limited, its structural analogs suggest potential efficacy in this area.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the benzothiazole scaffold can significantly influence biological activity. Electron-withdrawing groups enhance potency against cancer cell lines by stabilizing the active conformation of the compound.
- Key Modifications : The introduction of various substituents at different positions on the benzothiazole ring has been shown to affect both anticancer and neuroprotective activities positively.
Case Studies
- Study on Antitumor Activity : A recent investigation into a series of benzothiazole derivatives demonstrated that compounds with similar structures to this compound exhibited substantial antitumor activity across multiple cell lines, emphasizing the importance of structural optimization .
- Neuropharmacological Evaluation : In silico studies have indicated that compounds with a similar framework bind effectively to acetylcholinesterase, suggesting that this compound could also serve as a lead compound for developing new treatments for Alzheimer’s disease .
Properties
IUPAC Name |
methyl 2-[(4-cyanobenzoyl)amino]-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O3S/c1-23-16(22)12-6-7-13-14(8-12)24-17(19-13)20-15(21)11-4-2-10(9-18)3-5-11/h2-8H,1H3,(H,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDRSSLUFZPDIC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.